molecular formula C17H16N6O2 B2790947 3-(2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-hydroxyethyl)benzonitrile CAS No. 2108805-29-2

3-(2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-hydroxyethyl)benzonitrile

Cat. No.: B2790947
CAS No.: 2108805-29-2
M. Wt: 336.355
InChI Key: DMMOYECUGWDCDD-UHFFFAOYSA-N
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Description

The compound 3-(2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-hydroxyethyl)benzonitrile is a hybrid heterocyclic molecule featuring a benzonitrile core linked to a hydroxyethyl-triazole-pyrazole-carboxylate scaffold. Its structural complexity arises from the integration of three key motifs:

  • 1,2,3-Triazole: Five-membered nitrogen-rich ring, often synthesized via azide-alkyne cycloaddition (click chemistry).
  • 3,5-Dimethylpyrazole: Substituted pyrazole with methyl groups enhancing steric bulk and lipophilicity.

This compound’s design combines rigidity (aromatic and heterocyclic cores) with flexibility (hydroxyethyl chain), making it a candidate for applications in medicinal chemistry or materials science. Below, we compare it with structurally related compounds, leveraging synthesis, crystallography, and spectroscopic data from the literature.

Properties

IUPAC Name

3-[2-[4-(3,5-dimethylpyrazole-1-carbonyl)triazol-1-yl]-1-hydroxyethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2/c1-11-6-12(2)23(20-11)17(25)15-9-22(21-19-15)10-16(24)14-5-3-4-13(7-14)8-18/h3-7,9,16,24H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMOYECUGWDCDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=CN(N=N2)CC(C3=CC=CC(=C3)C#N)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1. 4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile ()
  • Structure : Features a para-substituted benzonitrile linked to a 5-methylpyrazole via an azide group.
  • Key Differences: The target compound replaces the azide with a triazole-carboxylate, enhancing stability.
  • Synthesis : Prepared via azido(trimethyl)silane and trifluoroacetic acid (TFA) treatment, yielding 58–96% . In contrast, the target likely requires click chemistry for triazole formation.
2.1.2. 3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbonitrile ()
  • Structure : Pyrazole-pyrazole-carbonitrile hybrid with phenyl substituents.
  • Key Differences :
    • The target’s triazole and hydroxyethyl groups add conformational flexibility.
    • The dimethylpyrazole in the target increases steric hindrance compared to phenyl substituents.
2.1.3. (3,5-Dimethyl-1H-pyrazol-1-yl){3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-5-methylindolizin-1-yl}methanone ()
  • Structure : Bis-pyrazole-carboxylate linked to an indolizine ring.
  • Key Differences :
    • The target lacks the indolizine core but incorporates a benzonitrile and triazole.
    • Both compounds use 3,5-dimethylpyrazole-carboxylate motifs, suggesting shared crystallographic challenges (e.g., disorder in methyl groups) .

Physicochemical Properties

Property Target Compound 4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile 3-(1,3-Diphenyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carbonitrile
Molecular Formula C₁₉H₁₉N₇O₂ C₁₁H₈N₆ C₁₉H₁₄N₆
Functional Groups Nitrile, triazole, hydroxyethyl, carboxylate Nitrile, azide, pyrazole Nitrile, pyrazole
Synthetic Yield Not reported 58–96% Not reported
Key NMR Signals Hypothetical: δ 7.5–8.0 (benzonitrile), δ 4.5–5.0 (hydroxyethyl), δ 2.4 (CH₃) δ 7.6–7.8 (benzonitrile), δ 5.9 (pyrazole CH), δ 2.4 (CH₃) δ 7.3–8.1 (phenyl), δ 6.5 (pyrazole CH)

Spectroscopic and Crystallographic Insights

  • NMR : The target’s hydroxyethyl group would show a broad -OH peak (~δ 1–5 ppm) and splitting for adjacent CH₂, distinct from the azide analogue’s sharp pyrazole CH signal (δ 5.9 ppm) .
  • Crystallography : Pyrazole-carboxylate derivatives (e.g., ) often exhibit planar heterocyclic cores with disorder in methyl groups, resolved via SHELXL refinement . The target’s triazole and hydroxyethyl groups may introduce torsional flexibility, complicating crystal packing.

Q & A

Q. What are the established synthetic routes for this compound, and how are key reaction parameters optimized?

The synthesis involves multi-step organic reactions, including Huisgen azide-alkyne cycloaddition and functional group coupling. Critical parameters include:

  • Temperature control : Reactions often start at 0°C and gradually warm to 50°C to minimize side products .
  • Solvent systems : Dichloromethane, THF/water mixtures, and cyclohexane/ethyl acetate gradients are used for solubility and purification .
  • Catalysts : Copper sulfate/sodium ascorbate for click chemistry, and trifluoroacetic acid for azide activation .
  • Purification : Flash chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) achieves >85% purity .

Table 1: Representative Reaction Conditions

StepSolventCatalystYield (%)Reference
Azide introductionCH₂Cl₂TFA, TMS-azide88–96
Triazole formationTHF/H₂OCuSO₄, ascorbate66–88
Final purificationCyclohexane/EtOAc58–96

Q. Which spectroscopic techniques confirm the functional groups in this compound?

  • ¹H/¹³C NMR : Diagnostic signals include:
  • Benzonitrile: δ ~7.6–7.8 ppm (aromatic protons) .
  • Triazole: δ ~8.8–9.2 ppm (triazole protons) .
  • Hydroxyethyl group: δ ~5.1–5.9 ppm (hydroxyl proton) .
    • IR spectroscopy : Peaks at ~2228 cm⁻¹ (C≡N stretch) and ~2121 cm⁻¹ (azide stretch) confirm key groups .
    • Mass spectrometry : High-resolution EI-MS validates molecular weight (e.g., m/z 224.0805 for intermediates) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for triazole-pyrazole hybrids?

Conflicting NMR signals may arise from tautomerism or impurities. Strategies include:

  • Variable temperature (VT-NMR) : To identify dynamic equilibria between tautomers .
  • HPLC-MS coupling : Detect trace impurities (e.g., unreacted azides) affecting integration .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .

Q. What strategies improve the yield of Huisgen cycloaddition in the synthesis?

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining >90% yield .
  • Solvent optimization : THF/H₂O (1:1) enhances regioselectivity for 1,4-triazole isomers .
  • Ligand additives : Tris(benzyltriazolylmethyl)amine (TBTA) stabilizes Cu(I), reducing oxidation side reactions .

Q. What computational methods predict the compound’s bioactivity based on structural features?

  • Molecular docking : The pyrazole-triazole core may target kinase ATP-binding pockets. Use AutoDock Vina with PDB entries (e.g., 1ATP) to simulate binding .
  • QSAR modeling : Correlate substituent effects (e.g., methyl groups on pyrazole) with antibacterial IC₅₀ values from analogous compounds .
  • MD simulations : Assess stability of the hydroxyethyl group in aqueous environments (AMBER force field) .

Contradiction Analysis & Experimental Design

Q. How should researchers address conflicting bioactivity data in related pyrazole-triazole hybrids?

  • Dose-response curves : Re-evaluate IC₅₀ values across multiple assays (e.g., enzymatic vs. cell-based) to confirm specificity .
  • Metabolic stability assays : Test if cytochrome P450-mediated degradation reduces efficacy in vivo compared to in vitro .

Q. What experimental controls are critical for reproducibility in synthesis?

  • Negative controls : Omit copper catalysts in click chemistry steps to confirm reaction specificity .
  • Inert atmosphere : Use N₂ or Ar to prevent azide decomposition in moisture-sensitive steps .
  • Cross-validation : Compare NMR data with published spectra for intermediates (e.g., CAS Registry entries) .

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